molecular formula C21H21ClNOP B12630773 Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl- CAS No. 919349-88-5

Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-

Cat. No.: B12630773
CAS No.: 919349-88-5
M. Wt: 369.8 g/mol
InChI Key: PZOIJIPOVCVWFB-OAQYLSRUSA-N
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Description

Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl- is a chemical compound that belongs to the class of phosphinic amides These compounds are characterized by the presence of a phosphinic amide group, which consists of a phosphorus atom bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic amides can be synthesized through various methods. One common approach involves the nickel-catalyzed reductive coupling of nitroarenes and phosphine oxides. This method uses NiCl2/Xantphos as a catalyst, zinc as a reductant, and TMSCl as an additive, resulting in the formation of phosphinic amides with moderate to good yields . Another method involves the electrosynthesis of phosphinic amides via oxidative cross-coupling between diarylphosphine oxides and amines under mild and metal-free conditions .

Industrial Production Methods

Industrial production of phosphinic amides often involves scalable synthetic routes that ensure high yields and purity. The nickel-catalyzed reductive coupling method mentioned above can be adapted for gram-scale synthesis, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Phosphinic amides undergo various types of chemical reactions, including:

    Oxidation: Phosphinic amides can be oxidized to form phosphine oxides.

    Reduction: These compounds can be reduced to form phosphines.

    Substitution: Phosphinic amides can undergo substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like zinc, and catalysts such as NiCl2/Xantphos .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinic amides .

Scientific Research Applications

Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphinic amides involves their interaction with specific molecular targets. For example, in catalysis, phosphinic amides can act as ligands that coordinate with metal ions, facilitating various chemical transformations . The molecular pathways involved in their biological activities are still under investigation, but they are believed to interact with enzymes and other biomolecules.

Comparison with Similar Compounds

Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl- can be compared with other similar compounds such as:

Properties

CAS No.

919349-88-5

Molecular Formula

C21H21ClNOP

Molecular Weight

369.8 g/mol

IUPAC Name

(1R)-1-(2-chlorophenyl)-N-diphenylphosphorylpropan-1-amine

InChI

InChI=1S/C21H21ClNOP/c1-2-21(19-15-9-10-16-20(19)22)23-25(24,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,23,24)/t21-/m1/s1

InChI Key

PZOIJIPOVCVWFB-OAQYLSRUSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1Cl)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C1=CC=CC=C1Cl)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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